molecular formula C9H8O3 B8712019 1,3-Benzodioxole-4-acetaldehyde CAS No. 62208-87-1

1,3-Benzodioxole-4-acetaldehyde

Cat. No.: B8712019
CAS No.: 62208-87-1
M. Wt: 164.16 g/mol
InChI Key: FUCSPKRFPKVOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-4-acetaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring and an acetaldehyde group attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-acetaldehyde can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole, which is then subjected to further reactions to introduce the acetaldehyde group . Another method includes the acetalization of catechol with aldehydes or ketones using catalysts such as HY zeolite .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis. For instance, the acetalization and ketalization reactions using HY zeolite as a catalyst have shown high conversion and selectivity under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole-4-acetaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without the acetaldehyde group.

    1,4-Benzodioxine: A similar compound with a different ring structure.

    Methylenedioxybenzene: A compound with a similar methylenedioxy functional group.

Uniqueness

1,3-Benzodioxole-4-acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its derivatives have shown significant promise in various scientific and industrial applications, making it a compound of considerable interest .

Properties

CAS No.

62208-87-1

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-(1,3-benzodioxol-4-yl)acetaldehyde

InChI

InChI=1S/C9H8O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,5H,4,6H2

InChI Key

FUCSPKRFPKVOKV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)CC=O

Origin of Product

United States

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